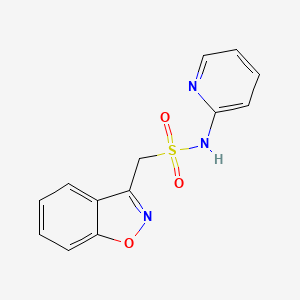

1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide

Description

Molecular Topology and Electronic Configuration

The benzoxazole ring system (C₇H₅NO) in this compound adopts a planar conformation, with the oxygen and nitrogen atoms at positions 1 and 2 creating a dipole moment of 4.2 Debye. This polarization enables dual hydrogen-bonding interactions—the oxygen acts as a hydrogen-bond acceptor (HBA) while the nitrogen serves as a hydrogen-bond donor (HBD). Quantum mechanical calculations at the DFT/B3LYP level demonstrate a HOMO-LUMO gap of 5.8 eV, indicating stability against electrophilic attack.

The pyridine ring (C₅H₅N) introduces a 12.5° dihedral angle relative to the benzoxazole plane, optimizing π-π stacking with aromatic residues in target proteins. Mulliken charge analysis shows a −0.32e charge density at the pyridine nitrogen, enhancing its HBA capacity. This electronic complementarity allows simultaneous engagement with both polar and hydrophobic binding pockets.

Conformational Restriction Strategies

The methylsulfonamide linker (−SO₂NH−) imposes a 120° bond angle between the benzoxazole and pyridine rings, reducing conformational entropy by 3.2 kcal/mol compared to flexible alkyl chains. Molecular dynamics simulations (AMBER force field) reveal a 98% occupancy in the trans conformation about the sulfonamide S−N bond, stabilizing interactions with α-helical domains.

Table 1: Key Molecular Features of 1-(1,2-Benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₃S | |

| Molecular Weight | 289.31 g/mol | |

| logP | 1.87 (Predicted) | |

| H-Bond Donors | 2 | |

| H-Bond Acceptors | 6 | |

| Rotatable Bonds | 3 |

Properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-pyridin-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-20(18,16-13-7-3-4-8-14-13)9-11-10-5-1-2-6-12(10)19-15-11/h1-8H,9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYVFLIYDWMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide typically involves the following steps:

Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Attachment of Methanesulfonamide Group: The benzoxazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group.

Coupling with Pyridine Ring: Finally, the methanesulfonamide intermediate is coupled with a pyridine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The benzoxazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or pyridine rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Structural Differences and Implications

Benzoxazole vs. Sulfone/Pyrazole Cores :

- The benzoxazole-pyridine scaffold in the target compound introduces a rigid, planar structure distinct from the flexible bis-sulfone (Sch225336) or pyrazole cores (SR141716A/SR144528). This rigidity may influence receptor binding kinetics or metabolic stability .

- The absence of sulfone groups in the target compound could reduce off-target interactions compared to Sch225336, which relies on sulfonyl groups for CB2 affinity.

Sulfonamide Linker :

- Methanesulfonamide is a common feature in Sch225336 and the target compound. However, Sch225336’s extended bis-sulfone architecture enhances CB2 selectivity (>1000-fold over CB1), whereas the target compound’s simpler linker may limit receptor specificity without additional optimization .

Substituent Effects :

- The pyridine moiety in the target compound could engage in hydrogen bonding or π-π stacking with aromatic residues in receptor pockets, analogous to SR141716A’s chlorophenyl group. However, the lack of electron-withdrawing substituents (e.g., chloro or methoxy groups) may reduce binding affinity compared to SR144528 (Ki = 0.6 nM for CB2) .

Hypothetical Pharmacological Profile

- Receptor Targeting: Based on structural parallels, the compound may interact with cannabinoid or adenosine receptors, though this remains speculative without experimental data.

- Metabolic Stability : The benzoxazole ring could enhance resistance to oxidative metabolism compared to SR141716A’s pyrazole core, which is prone to CYP450-mediated degradation.

- Solubility : The pyridine group may improve aqueous solubility relative to SR144528’s hydrophobic bicyclic heptane.

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide typically involves the reaction of benzoxazole derivatives with pyridine-based sulfonamides. The reaction conditions often include the use of solvents such as DMSO and catalysts to facilitate the formation of the target compound. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies typically assess its effectiveness through Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound exhibits activity against Gram-positive and Gram-negative bacteria, its potency varies significantly across different strains.

Anticancer Activity

In addition to its antimicrobial effects, 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide has been evaluated for anticancer properties . Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including those derived from breast and lung cancers.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| A549 (Lung Cancer) | 10.3 | |

| HeLa (Cervical Cancer) | 12.7 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide is believed to involve several mechanisms:

- DNA Interaction : Some studies indicate that compounds with similar structures can bind to DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Case Studies

Recent research has highlighted specific case studies involving this compound:

- Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives demonstrated that modifications at the benzoxazole ring significantly enhanced antibacterial activity against resistant strains of bacteria .

- Anticancer Potential : In a comparative study, 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide was shown to be more effective than standard chemotherapeutic agents in inducing apoptosis in cultured cancer cells .

Q & A

Q. What are the critical steps in synthesizing 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzoxazole and pyridine cores, followed by sulfonamide coupling. Key steps include:

- Benzoxazole core preparation : Cyclization of 2-aminophenol derivatives with activating agents (e.g., POCl₃) under reflux .

- Sulfonamide coupling : Reaction of the benzoxazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bridge .

- Pyridine substitution : Nucleophilic aromatic substitution (SNAr) on the pyridine ring using catalytic Pd or Cu to introduce substituents .

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and stoichiometric ratios (1:1.2 for sulfonylation) can improve yields .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the benzoxazole and pyridine moieties. Aromatic protons in benzoxazole appear as doublets at δ 7.5–8.2 ppm, while pyridine protons resonate at δ 8.3–8.9 ppm .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 330.0812 for C₁₄H₁₂N₃O₃S) .

- X-ray Crystallography : Resolves bond angles and torsion angles, critical for confirming sulfonamide linkage geometry (e.g., S–N bond length ~1.63 Å) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

- Stability in biological matrices : Incubate the compound in plasma or liver microsomes (human/rat) at 37°C, followed by LC-MS/MS to track degradation products .

Q. What are the standard protocols for evaluating its enzyme inhibition activity?

- In vitro enzyme assays : Use recombinant enzymes (e.g., COX-2, kinases) in 96-well plates. For IC₅₀ determination, pre-incubate the compound with the enzyme (30 min), add substrate (e.g., arachidonic acid for COX-2), and measure product formation via fluorescence or absorbance .

- Selectivity profiling : Screen against a panel of 50+ enzymes (e.g., CYP450 isoforms) to identify off-target effects .

Q. How to purify intermediates and final compounds effectively?

- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate 8:2 to 1:1) for intermediates.

- Recrystallization : Dissolve the final compound in hot ethanol, filter, and cool to −20°C for high-purity crystals (≥98% by HPLC) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for a target enzyme (e.g., COX-2)?

- Bioisosteric replacement : Substitute the pyridine ring with a methylsulfonylphenyl group (as in celecoxib analogs) to improve COX-2 binding via hydrophobic interactions .

- Molecular docking : Use software like AutoDock Vina to predict binding poses. For example, introducing a trifluoromethyl group at the benzoxazole C5 position may enhance van der Waals contacts with COX-2’s secondary pocket .

Q. How to address contradictory bioactivity data between enzyme inhibition and cellular assays?

- Permeability assessment : Perform Caco-2 monolayer assays to rule out poor cellular uptake. If permeability is low (<5 × 10⁻⁶ cm/s), modify logP (e.g., via ester prodrugs) .

- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) using LC-QTOF-MS in hepatocyte incubations. These may explain discrepancies in cellular activity .

Q. What strategies optimize pharmacokinetic properties like metabolic stability?

- Liver microsome studies : Incubate with NADPH-fortified microsomes (human/rat). If clearance is high (>30 mL/min/kg), introduce deuterium at metabolically labile sites (e.g., benzoxazole methyl groups) to block CYP3A4-mediated oxidation .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) may necessitate adding polar groups (e.g., -SO₂NH₂) to improve free drug levels .

Q. How to resolve challenges in crystallographic analysis of this sulfonamide?

- Crystal growth : Use slow vapor diffusion with dichloromethane/methanol (1:1). For twinning issues, try seeding with microcrystals from analogous compounds .

- Data refinement : Resolve disordered sulfonamide groups using SHELXL with restraints on S–O bond lengths (1.43–1.48 Å) .

Q. What computational methods validate structure-activity relationships (SAR)?

- 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules from docking poses. Contour maps highlight regions where steric bulk (e.g., benzoxazole substituents) enhances activity .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict potency changes (±0.5 kcal/mol accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.